Cas no 82635-17-4 (Sodium 5-chloro-2-methoxybenzenesulfinate)
Sodium 5-chloro-2-methoxybenzenesulfinate Chemical and Physical Properties
Names and Identifiers
-
- EN300-723834
- sodium 5-chloro-2-methoxybenzenesulfinate
- 82635-17-4
- sodium 5-chloro-2-methoxybenzene-1-sulfinate
- Sodium 5-chloro-2-methoxybenzenesulfinate
-
- Inchi: 1S/C7H7ClO3S.Na/c1-11-6-3-2-5(8)4-7(6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1
- InChI Key: PFNJOTNSYFHZDZ-UHFFFAOYSA-M
- SMILES: ClC1C=CC(=C(C=1)S(=O)[O-])OC.[Na+]
Computed Properties
- Exact Mass: 227.9623872g/mol
- Monoisotopic Mass: 227.9623872g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.6Ų
Sodium 5-chloro-2-methoxybenzenesulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-723834-0.05g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 0.05g |
$612.0 | 2023-05-26 | ||
| Enamine | EN300-723834-0.1g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 0.1g |
$640.0 | 2023-05-26 | ||
| Enamine | EN300-723834-0.25g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 0.25g |
$670.0 | 2023-05-26 | ||
| Enamine | EN300-723834-0.5g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 0.5g |
$699.0 | 2023-05-26 | ||
| Enamine | EN300-723834-1.0g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-723834-2.5g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 2.5g |
$1428.0 | 2023-05-26 | ||
| Enamine | EN300-723834-5.0g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-723834-10.0g |
sodium 5-chloro-2-methoxybenzene-1-sulfinate |
82635-17-4 | 10g |
$3131.0 | 2023-05-26 |
Sodium 5-chloro-2-methoxybenzenesulfinate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Sodium 5-chloro-2-methoxybenzenesulfinate
Research Briefing on Sodium 5-chloro-2-methoxybenzenesulfinate (CAS: 82635-17-4) in Chemical and Biomedical Applications
Sodium 5-chloro-2-methoxybenzenesulfinate (CAS: 82635-17-4) is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial drug discovery. This briefing synthesizes the latest research findings on this compound, focusing on its chemical properties, synthetic applications, and potential biomedical uses.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of Sodium 5-chloro-2-methoxybenzenesulfinate as a precursor in the synthesis of sulfonamide-based inhibitors targeting cyclooxygenase-2 (COX-2). The study demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs. The molecular docking simulations further revealed strong binding affinities to the COX-2 active site, suggesting its potential as a scaffold for designing next-generation anti-inflammatory drugs.
Another significant application was reported in ACS Infectious Diseases, where the compound was utilized to develop novel antimicrobial agents. The research team modified the sulfinate moiety to create a series of sulfone derivatives that showed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action was attributed to the inhibition of bacterial folate biosynthesis, making these derivatives promising candidates for addressing antibiotic resistance challenges.
From a chemical synthesis perspective, recent advancements in green chemistry have focused on optimizing the production of Sodium 5-chloro-2-methoxybenzenesulfinate. A 2024 paper in Green Chemistry described an eco-friendly electrochemical synthesis method that reduced the environmental impact of traditional sulfonation processes. This approach achieved a 92% yield while minimizing hazardous byproducts, aligning with the pharmaceutical industry's increasing emphasis on sustainable manufacturing practices.
In the realm of analytical chemistry, novel detection methods for this compound have been developed to support quality control in pharmaceutical manufacturing. Researchers at the University of Michigan recently published a highly sensitive HPLC-MS method capable of detecting trace impurities (down to 0.1 ppm) in bulk drug substances containing Sodium 5-chloro-2-methoxybenzenesulfinate. This advancement is particularly crucial for meeting stringent regulatory requirements in drug development.
Looking forward, the unique chemical properties of Sodium 5-chloro-2-methoxybenzenesulfinate continue to inspire innovative applications. Current preclinical studies are investigating its potential in targeted drug delivery systems, where the sulfinate group serves as a versatile handle for bioconjugation. Additionally, computational studies are exploring its use in designing covalent inhibitors for challenging therapeutic targets, leveraging its reactive sulfur center for selective protein modification.
In conclusion, Sodium 5-chloro-2-methoxybenzenesulfinate (82635-17-4) remains a compound of significant interest in chemical and biomedical research. Its versatility as a synthetic building block, combined with emerging therapeutic applications, positions it as a valuable tool for drug discovery and development. Future research directions will likely focus on expanding its utility in precision medicine and exploring novel derivatives with enhanced pharmacological properties.
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